2-Methyl-1-phenyl-2-propanol 2-Methyl-1-phenyl-2-propanol 2-Methyl-1-phenyl-2-propanol, also known as 1, 1-dimethyl-2-phenyl-ethanol or benzyl dimethyl carbinol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Methyl-1-phenyl-2-propanol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-1-phenyl-2-propanol is primarily located in the cytoplasm. 2-Methyl-1-phenyl-2-propanol is a bitter, clean, and cortex tasting compound that can be found in cocoa and cocoa products. This makes 2-methyl-1-phenyl-2-propanol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 100-86-7
VCID: VC21036001
InChI: InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
SMILES: CC(C)(CC1=CC=CC=C1)O
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

2-Methyl-1-phenyl-2-propanol

CAS No.: 100-86-7

Cat. No.: VC21036001

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-phenyl-2-propanol - 100-86-7

Specification

CAS No. 100-86-7
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name 2-methyl-1-phenylpropan-2-ol
Standard InChI InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Standard InChI Key RIWRBSMFKVOJMN-UHFFFAOYSA-N
SMILES CC(C)(CC1=CC=CC=C1)O
Canonical SMILES CC(C)(CC1=CC=CC=C1)O
Boiling Point 215.0 °C
Melting Point 24.0 °C
Mp 24 °
24°C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

2-Methyl-1-phenyl-2-propanol is an organic compound with multiple synonyms in scientific literature. The compound features a tertiary alcohol functional group with a phenyl ring attached via a methylene bridge to the tertiary carbon.

Table 1: Chemical Identification Parameters

ParameterInformation
Chemical Name2-Methyl-1-phenyl-2-propanol
Common SynonymsBenzyldimethylcarbinol, 2-benzyl-2-propanol, phenyl-tert-butanol, dimethylbenzylcarbinol, 1,1-dimethyl-2-phenylethanol
CAS Registry Number100-86-7
Molecular FormulaC₁₀H₁₄O
IUPAC Name2-methyl-1-phenylpropan-2-ol
Traditional NameBenzeneethanol, α,α-dimethyl-

The compound's chemical structure consists of a phenyl ring connected to a tertiary carbon via a methylene bridge, with the tertiary carbon bearing two methyl groups and a hydroxyl group .

Structural Representations

The compound can be represented using various chemical notation systems that provide unique identifiers for database searches and structural verification.

Table 2: Structural Identifiers

Identifier TypeValue
SMILESCC(C)(O)CC1=CC=CC=C1
InChIInChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
InChI KeyRIWRBSMFKVOJMN-UHFFFAOYSA-N
MDL NumberMFCD00004465

The molecular structure features a benzyl group attached to a tertiary alcohol, creating a characteristic spatial arrangement that influences its physical properties and reactivity patterns .

Physical and Chemical Properties

Physical Properties

2-Methyl-1-phenyl-2-propanol exhibits physical properties typical of alcohols with aromatic substituents, making it suitable for various industrial applications.

Table 3: Physical Properties

PropertyValue
Molecular Weight150.2176 g/mol
Physical StateCrystalline lumps to liquid (temperature dependent)
ColorWhite to yellow
Melting Point23-25°C
Boiling Point215.0±8.0°C at 760 mmHg
Density0.98-1.0 g/cm³ at 25°C
Refractive Index1.5150
Flash Point81.1°C

These physical properties indicate that 2-methyl-1-phenyl-2-propanol exists near the solid-liquid transition at room temperature and has relatively high thermal stability .

Chemical Properties

The chemical properties of 2-methyl-1-phenyl-2-propanol are governed by its tertiary alcohol functionality and the presence of the aromatic ring.

Table 4: Chemical Properties

PropertyValue
Polar Surface Area20.23 Ų
Rotatable Bond Count2
Refractivity46.69 m³·mol⁻¹
Polarizability17.39 ų
LogP2.44 (estimated)
pKa (strongest acidic)15.28
Bioavailability1
Rule of Five1
Water Solubility1.30 g/L (estimated)

The compound demonstrates moderate lipophilicity with a LogP value of 2.44, indicating its preferential solubility in organic solvents rather than water. The relatively low polar surface area of 20.23 Ų suggests potential for membrane permeability, which may be relevant for its pharmaceutical applications .

Synthesis Methods

Industrial Production

The industrial synthesis of 2-methyl-1-phenyl-2-propanol employs several methodologies, with variations optimized for yield, purity, and economic feasibility.

One patented preparation method, described in Chinese patent CN109020784A, involves the reaction of chlorobenzene with magnesium under inert gas protection to form a Grignard reagent, which is subsequently reacted with isopropylaldehyde in an organic solvent. After refluxing and acid treatment, 2-methyl-1-phenyl-1-propanol is obtained with high purity .

Another industrial approach utilizes asymmetric reduction of ketone precursors using specialized catalysts to obtain the desired stereochemistry of the product .

Laboratory Scale Synthesis

For research purposes, several laboratory methods have been documented for the synthesis of 2-methyl-1-phenyl-2-propanol.

A notable method includes the reduction of acetophenone derivatives using chiral catalysts or biocatalytic approaches. The following reaction scheme illustrates a typical synthetic pathway:

Table 5: Laboratory Synthesis Methods

MethodReagentsConditionsYieldReference
Grignard ReactionBenzyl halide, Mg, isobutyraldehydeAnhydrous THF, reflux70-80%
Asymmetric ReductionAcetophenone derivative, chiral catalystH₂, organic solvent, room temperature65-75%
Biocatalytic ReductionCinnamaldehyde derivative, baker's yeastAqueous medium, 30°C, 24-48h60-70%

These laboratory-scale methods provide researchers with options to synthesize the compound with varying degrees of stereochemical control, which can be crucial for specific applications requiring optically pure material .

Chemical Reactions

Dehydration Reactions

2-Methyl-1-phenyl-2-propanol undergoes dehydration reactions to form 2-methyl-1-phenylpropene. A documented procedure employs aluminum (III) chloride (AlCl₃) and triphenylphosphine (PPh₃) as catalysts in nitromethane at 80°C for 2 hours, yielding the corresponding alkene with approximately 80% yield .

The reaction mechanism involves protonation of the hydroxyl group followed by elimination to form the alkene. The presence of the tertiary alcohol functionality facilitates this reaction due to the stability of the resulting carbocation intermediate .

Halogenation Reactions

The compound reacts with hydrogen bromide (HBr) to form the corresponding alkyl bromide. This substitution reaction proceeds via an SN1 mechanism due to the tertiary nature of the carbon bearing the hydroxyl group. The reaction typically occurs in anhydrous conditions to prevent side reactions and maximize yield .

The mechanistic pathway involves initial protonation of the hydroxyl group, loss of water to form a tertiary carbocation, and subsequent nucleophilic attack by the bromide ion .

Oxidation Reactions

As a tertiary alcohol, 2-methyl-1-phenyl-2-propanol can undergo oxidation reactions, though these are generally more challenging than for primary or secondary alcohols. Strong oxidizing agents such as chromium trioxide or potassium permanganate can be employed, potentially leading to more extensive oxidation of the molecule including C-C bond cleavage .

Applications and Uses

Industrial Applications

The versatility of 2-methyl-1-phenyl-2-propanol makes it valuable in multiple industrial sectors.

Table 6: Industrial Applications

IndustryApplicationFunction
Chemical SynthesisOrganic reactionsSolvent, reaction intermediate
PharmaceuticalDrug formulationStabilizer, intermediate
FragrancePerfumes, personal care productsAromatic component
PolymerSpecialty polymersMonomer, chain terminator
FoodFlavoringsFlavor component

In the chemical synthesis sector, the compound serves as an effective solvent in various reactions, particularly in organic synthesis, where it enhances the solubility of reactants and improves yield .

Research Applications

In research settings, 2-methyl-1-phenyl-2-propanol finds applications as a model compound for studying stereoselective reactions, as a building block for more complex molecules, and as a substrate for testing new catalytic systems .

The compound's unique structure makes it a valuable intermediate in the synthesis of more complex organic compounds, aiding researchers in creating new materials and chemicals with specific properties .

Market Analysis and Trends

Market Status

According to market research data, the 2-methyl-1-phenyl-2-propanol market continues to evolve with growing applications in specialized chemical synthesis. The market status as of 2025 indicates moderate growth potential, particularly in pharmaceutical and fine chemical applications .

Manufacturing Technology Trends

The manufacturing technology for 2-methyl-1-phenyl-2-propanol has seen significant developments, with increasing focus on:

  • Sustainable production methods using biocatalysis

  • Continuous flow processes for more efficient production

  • Enhanced purification techniques to meet pharmaceutical-grade requirements

  • Stereoselective synthesis methods for optically pure material

These technological advancements are expected to drive further market expansion and application diversification in the coming years.

Natural Occurrence and Detection

Natural Sources

2-Methyl-1-phenyl-2-propanol has been reported to occur naturally in several plant species. It has been detected in Glycyrrhiza glabra (licorice) , contributing to the complex flavor profile of this plant. Additionally, the compound has been identified in cocoa and cocoa products derived from Theobroma cacao beans, suggesting its potential role in the characteristic aroma and flavor of chocolate products .

Detection Methods

Analytical detection of 2-methyl-1-phenyl-2-propanol typically employs chromatographic techniques coupled with mass spectrometry.

Table 7: Analytical Detection Methods

MethodApplicationSensitivity
GC-MSIdentification and quantification in complex matricesParts per million
HPLCSeparation and analysis in pharmaceutical preparationsParts per million
Chiral HPLCDetermination of enantiomeric purity>98% enantiomeric excess detection
FT-IRStructural confirmationFunctional group identification
NMR (¹H/¹³C)Structural elucidationComplete structural analysis

These analytical methods enable researchers to identify and quantify the compound in various matrices, from natural extracts to synthetic mixtures .

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